Cas no 82392-97-0 ((2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid)

(2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid structure
82392-97-0 structure
Product name:(2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid
CAS No:82392-97-0
MF:C29H36N6O6S
MW:596.697745323181
CID:987747
PubChem ID:133898

(2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phe
    • (2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid
    • 4-[(1-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-oxo-3-phenylpropan-2-yl)imino]homoserine
    • Tetragastrin, isoaspartic acid(3)-
    • L-Tryptophyl-L-methionyl-L-beta-aspartyl-L-phenylalaninamide
    • 82392-97-0
    • L-Phenylalaninamide, L-tryptophyl-L-methionyl-L-beta-aspartyl-
    • (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
    • (2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
    • 3-Iso-asp-tetragastrin
    • DTXSID301002652
    • Inchi: InChI=1S/C29H36N6O6S/c1-42-12-11-23(34-26(37)20(30)14-18-16-32-22-10-6-5-9-19(18)22)27(38)35-28(39)24(13-17-7-3-2-4-8-17)33-25(36)15-21(31)29(40)41/h2-10,16,20-21,23-24,32H,11-15,30-31H2,1H3,(H,33,36)(H,34,37)(H,40,41)(H,35,38,39)/t20-,21-,23-,24-/m0/s1
    • InChI Key: CIPNOQWGJZANPC-WMIMKTLMSA-N
    • SMILES: CSCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Computed Properties

  • Exact Mass: 596.241704
  • Monoisotopic Mass: 596.241704
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 15
  • Complexity: 948
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 235
  • XLogP3: _2.2

Experimental Properties

  • Density: 1.348
  • Boiling Point: 999.2°C at 760 mmHg
  • Flash Point: 558.1°C
  • Refractive Index: 1.643

(2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid Related Literature

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd